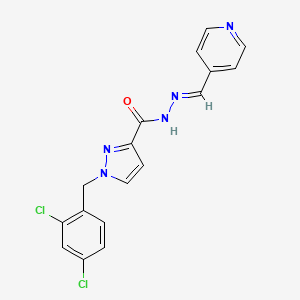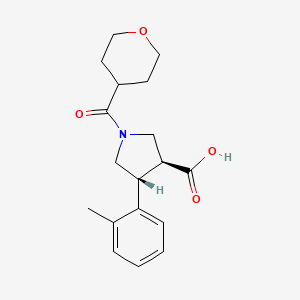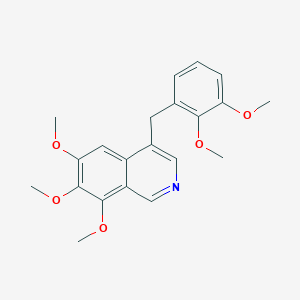![molecular formula C14H17NO6 B5511980 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of complex organic molecules, including oxazepine derivatives and benzodioxole compounds, are of significant interest due to their potential in various applications, including pharmacological activities. The research spans from synthesis techniques to detailed analyses of their chemical and physical properties.
Synthesis Analysis
Synthesis techniques for related compounds often involve multi-step reactions, including acylation, nucleophilic substitution, and cyclization processes. The efficiency of these synthetic routes is critically evaluated based on yield, selectivity, and the conditions under which the reactions are performed. For instance, studies have developed efficient methodologies for synthesizing benzodiazepines and oxazepine derivatives, highlighting the importance of catalysts and reaction conditions in achieving high yields and desired selectivities (Kombarov & Yurovskaya, 2002).
Molecular Structure Analysis
The molecular structure of synthesized compounds is rigorously analyzed using spectroscopic techniques such as FT-IR, micro-Raman, UV–Vis, and X-ray crystallography. Quantum chemical computations, including DFT/B3LYP method with basis sets, are employed to predict vibrational frequencies, electronic absorption wavelengths, and molecular electrostatic potential (MEP) analyses. These studies provide insights into the molecular geometry, electronic structure, and the potential activity of the compounds (Gökce et al., 2014).
Chemical Reactions and Properties
Chemical properties of these compounds, including reactivity under various conditions, are studied to understand their behavior in synthetic pathways and potential applications. For instance, the reactivity of oxazepine derivatives in the presence of different reagents and conditions can lead to the formation of new cyclic compounds, showcasing the versatility of these molecules in chemical synthesis (Yuskovets, Uankpo, & Ivin, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Compound Synthesis : Researchers have synthesized novel compounds containing oxazepine rings, which involve the use of related chemical structures in creating new substances with potential biological activities (Muhsen, Tomma, & Mukhlus, 2017).
Biological Activities
- Antibacterial Properties : Certain synthesized compounds with 1,3-oxazepine derivatives, closely related to 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, have shown moderate to weak antibacterial activities, indicating potential in antimicrobial research (Mohammad, Ahmed, & Mahmoud, 2017).
Drug Development
- Constrained Opioid Peptide Analogues : The synthesis of conformationally restricted dipeptidic moieties using an oxazolidinone as an N-acyliminium precursor, similar in structure to 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, has shown shifts in affinity and selectivity towards opioid mu- and delta-receptors. This suggests its potential use in opioid peptide research (Ballet et al., 2005).
Stereoselective Synthesis
- NK1 Receptor Antagonist Production : An efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant involved processes closely related to the chemistry of 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, highlighting its relevance in synthesizing therapeutic agents (Brands et al., 2003).
Cancer Research
- Cytotoxicity Against Cancer Cell Lines : The synthesis of 4-(3'-indolyl)oxazole congeners, structurally similar to 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, and their study for cytotoxicity against cancer cell lines, demonstrates the compound’s potential in cancer research (Kumar et al., 2010).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(6-hydroxy-1,4-oxazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-10-6-15(3-4-18-7-10)14(17)8-19-11-1-2-12-13(5-11)21-9-20-12/h1-2,5,10,16H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQNRUNXRTACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)COC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)
![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)
![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)